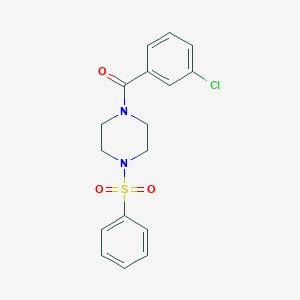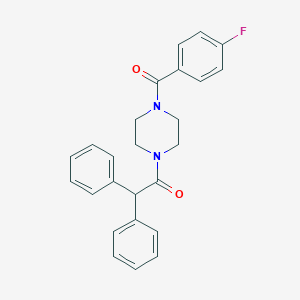![molecular formula C19H20ClFN2O2 B248494 2-(4-Chloro-phenoxy)-1-[4-(3-fluoro-benzyl)-piperazin-1-yl]-ethanone](/img/structure/B248494.png)
2-(4-Chloro-phenoxy)-1-[4-(3-fluoro-benzyl)-piperazin-1-yl]-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-phenoxy)-1-[4-(3-fluoro-benzyl)-piperazin-1-yl]-ethanone, commonly known as CFPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPE is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of CFPE is not fully understood, but it is believed to act through multiple pathways. CFPE has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. CFPE has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
CFPE has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CFPE also reduces the activation of inflammatory cells such as macrophages and microglia. In addition, CFPE has been found to induce apoptosis and inhibit the proliferation of cancer cells. CFPE has also been shown to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CFPE is its potential therapeutic applications in various diseases. CFPE has been found to exhibit anti-inflammatory, analgesic, antitumor, and neuroprotective effects, making it a promising candidate for drug development. However, the synthesis of CFPE is a complex process that requires expertise in organic chemistry. In addition, the exact mechanism of action of CFPE is not fully understood, and further research is needed to elucidate its pharmacological properties.
Zukünftige Richtungen
CFPE has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for research on CFPE include:
1. Investigating the pharmacokinetics and pharmacodynamics of CFPE in vivo.
2. Identifying the molecular targets of CFPE and elucidating its mechanism of action.
3. Developing novel formulations of CFPE for improved bioavailability and efficacy.
4. Conducting clinical trials to evaluate the safety and efficacy of CFPE in humans.
5. Exploring the potential applications of CFPE in other diseases such as diabetes and cardiovascular diseases.
In conclusion, CFPE is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPE exhibits anti-inflammatory, analgesic, antitumor, and neuroprotective effects, making it a promising candidate for drug development. The synthesis of CFPE is a complex process that requires expertise in organic chemistry, and further research is needed to elucidate its pharmacological properties.
Synthesemethoden
CFPE can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 4-(3-fluorobenzyl)piperazine in the presence of a base, followed by acylation with ethyl chloroformate. The resulting product is then subjected to further purification steps to obtain the final product, CFPE. The synthesis of CFPE is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CFPE has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. CFPE has also been shown to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, CFPE has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
2-(4-Chloro-phenoxy)-1-[4-(3-fluoro-benzyl)-piperazin-1-yl]-ethanone |
|---|---|
Molekularformel |
C19H20ClFN2O2 |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20ClFN2O2/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15/h1-7,12H,8-11,13-14H2 |
InChI-Schlüssel |
UDXGCFDFJZNQPE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)



![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)

![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)